molecular formula C11H11ClO4 B2781302 1,3-Dimethyl 2-(3-chlorophenyl)propanedioate CAS No. 107855-60-7

1,3-Dimethyl 2-(3-chlorophenyl)propanedioate

Cat. No.: B2781302
CAS No.: 107855-60-7
M. Wt: 242.66
InChI Key: VROUULBTDDNVNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dimethyl 2-(3-chlorophenyl)propanedioate is a useful research compound. Its molecular formula is C11H11ClO4 and its molecular weight is 242.66. The purity is usually 95%.
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Scientific Research Applications

Catalytic Applications

  • Hydrogenation of Dimethyl Malonate : A study by Zheng et al. (2017) explored the vapor-phase catalytic hydrogenation of syngas-derived dimethyl malonate on a Cu/SiO2 catalyst, revealing a reaction network leading to the production of 1,3-propanediol, a vital monomer for polytrimethylene-terephthalate manufacture (Zheng, Zhu, Li, & Ji, 2017).

  • Asymmetric Hydroformylation of Unsaturated Esters : Kollár et al. (1987) synthesized dimethyl 2-(formylmethyl)butanedioate regioselectively with high enantiomeric excess via the catalytic hydroformylation of dimethyl itaconate, showing potential in asymmetric synthesis (Kollár, Consiglio, & Pino, 1987).

Chromatography and Enantiomer Separation

  • Chiral Separation of Dimethyl Propanedioate Derivatives : Ramillien et al. (2012) focused on the chiral separation of dimethyl [(2E)-1,3-diphenylprop-2-en-1-yl]propanedioate enantiomers, important for analytical and synthetic applications, using various high-performance liquid chromatography methods (Ramillien et al., 2012).

Polymerization and Materials Science

  • Polymerization Catalysts : Schmid et al. (2001) developed new C2v- and Chiral C2-Symmetric Olefin Polymerization Catalysts using nickel(II) and palladium(II) diimine complexes. These catalysts, incorporating dimethylbutadiene ligands, show promise in ethene polymerization (Schmid, Eberhardt, Klinga, Leskelä, & Rieger, 2001).

  • Optical Resolution through Membrane Permeation : Aoki et al. (1996) achieved the optical resolution of racemates, including 1,3-butanediol, by permeation through an optically active poly{1-[dimethyl(10-pinanyl)silyl]-1-propyne} membrane. This method holds potential for enantioselective separation in materials science (Aoki, Shinohara, Kaneko, & Oikawa, 1996).

Energy Storage and Thermodynamics

  • Solid-Plastic Phase Transition in Polyols : Wilmet et al. (1990) investigated the solid-plastic phase transition in polyols, including 2,2-dimethyl 1,3-propanediol, for energy storage applications. They studied these transitions using 13C high resolution NMR, providing insights into their thermodynamic properties (Wilmet, Ribet, Bernier, Girault, & Elégant, 1990).

Properties

IUPAC Name

dimethyl 2-(3-chlorophenyl)propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO4/c1-15-10(13)9(11(14)16-2)7-4-3-5-8(12)6-7/h3-6,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VROUULBTDDNVNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC(=CC=C1)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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